

(Triphenylphosphonio)difluoroacetate CAS number 1449521-05-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Triphenylphosphonio)difluoroacetate

Cat. No.: B2812620

[Get Quote](#)

An In-depth Technical Guide to (Triphenylphosphonio)difluoroacetate (PDFA)

CAS Number: 1449521-05-4

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Fluorine Chemistry

(Triphenylphosphonio)difluoroacetate, commonly known as PDFA, is a crystalline, bench-stable phosphonium salt that has emerged as a versatile and indispensable tool in modern organofluorine chemistry.^{[1][2]} With the CAS number 1449521-05-4, this reagent has garnered significant attention for its dual functionality, acting as both a mild ylide source and, more critically, an efficient and operationally simple precursor to difluorocarbene ($:CF_2$).^{[1][2]}

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.^{[1][3]} The difluoromethyl group ($-CF_2H$), in particular, is highly sought after as it can serve as a lipophilic hydrogen bond donor and a bioisostere for functional groups like thiols and hydroxyls.^[1] PDFA provides a practical and reliable method for introducing this valuable moiety and its synthetic equivalents, making it a key player in the synthesis of novel therapeutics and complex organic molecules. This guide offers a comprehensive overview of PDFA, from its

fundamental properties and synthesis to its mechanistic pathways and applications in drug discovery.

Physicochemical Properties and Specifications

PDFA is a free-flowing, colorless powder that is stable in air and water, a significant advantage over many other fluorinating agents that require stringent handling conditions.^[4] Its physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	1449521-05-4	[5][6][7]
Molecular Formula	C ₂₀ H ₁₅ F ₂ O ₂ P	[5][6]
Molecular Weight	356.31 g/mol	[5][6]
IUPAC Name	2,2-difluoro-2-(triphenylphosphonio)acetate	[7]
Synonyms	PDFA, Difluoromethylene phosphabetaine	[4][5]
Appearance	Free-flowing colorless powder	[4]
Purity	Typically ≥95%	[7]
Thermal Stability	Stable up to 105 °C, decomposes upon further heating	[4]
Solubility	Low solubility in water and DMF	[4]
Storage	Store in an inert atmosphere at 2-8°C	

Synthesis and Characterization

Synthesis: The Quaternization Approach

The synthesis of PDFA is rooted in the well-established quaternization reaction of phosphines. [1] It is typically prepared through the reaction of triphenylphosphine (PPh_3) with a suitable difluoroacetic acid derivative.[1][8] This method is generally high-yielding, clean, and straightforward, reflecting the robust nature of phosphonium salt formation.[1]

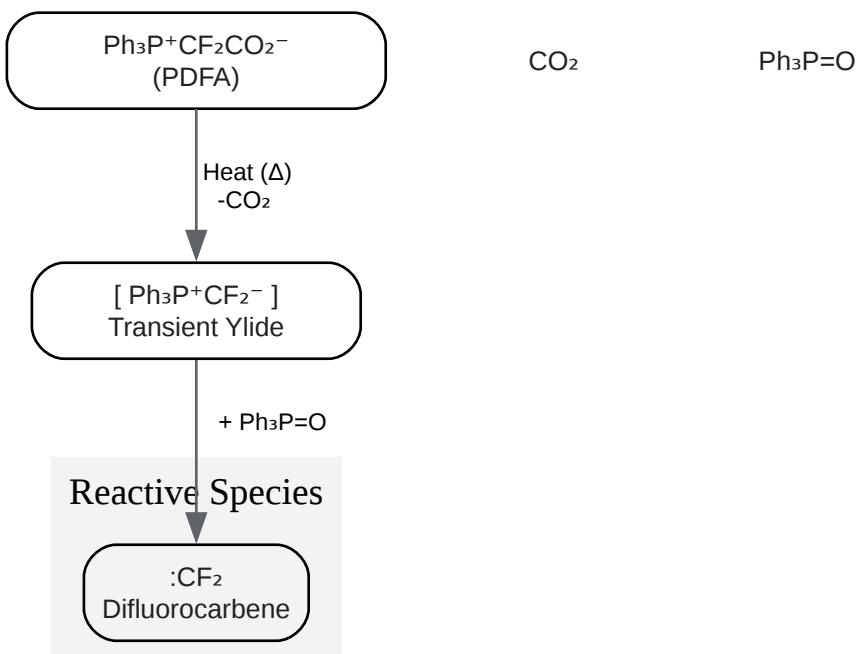
- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (MeCN).
- **Reaction Initiation:** Add a difluoroacetic acid source (e.g., bromodifluoroacetic acid or similar activated derivative) (1.1 eq.) to the solution at room temperature.
- **Reaction Monitoring:** Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy until the triphenylphosphine is consumed.
- **Isolation:** Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
- **Purification:** Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The final product can be further purified by recrystallization to yield PDFA as a white, crystalline solid.

Spectroscopic Characterization

Accurate characterization of PDFA is crucial for verifying its structure and purity. A combination of spectroscopic techniques is employed for this purpose.[1]

- ^{19}F NMR: This is essential for confirming the presence of the two fluorine atoms in the difluoroacetate moiety. It will show a characteristic signal for the $-\text{CF}_2-$ group.
- ^{31}P NMR: This technique is used to verify the formation of the phosphonium salt, showing a distinct chemical shift for the phosphorus atom.
- ^1H and ^{13}C NMR: These spectra are used to confirm the presence of the triphenylphosphine structure.

- Infrared (IR) Spectroscopy: IR analysis can identify key functional groups, such as the carboxylate (C=O) and the phosphorus-carbon (P-C) bonds.[1]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate molecular weight, confirming the elemental composition of the compound.[1]


Core Reactivity: A Tale of Two Pathways

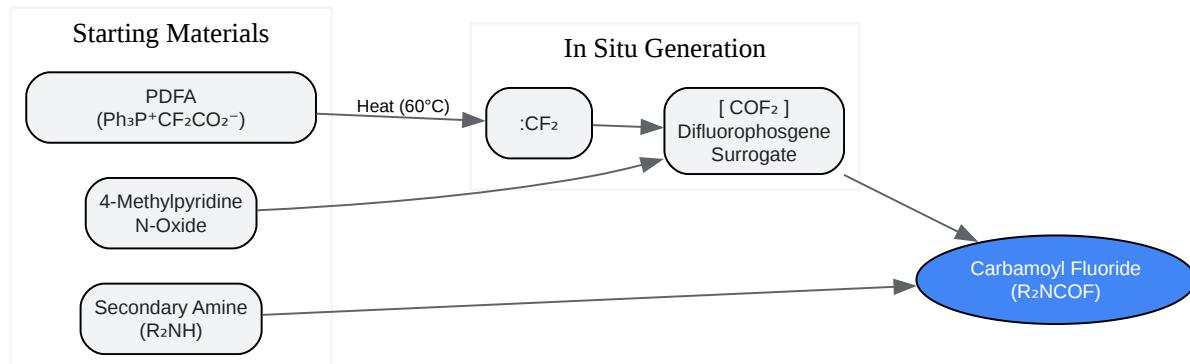
The synthetic utility of PDFA stems from its ability to act as a precursor to two highly reactive intermediates: a phosphonium ylide and difluorocarbene. The pathway is primarily controlled by temperature.

Thermal Decomposition and Difluorocarbene Generation

Upon mild heating (typically $>60\text{ }^{\circ}\text{C}$), PDFA undergoes a clean, thermally induced decomposition. This process does not require any additional catalysts or additives.[1] The reaction proceeds via two key steps:

- Decarboxylation: PDFA first loses carbon dioxide (CO_2) to generate a transient phosphonium ylide, $\text{Ph}_3\text{P}^+\text{CF}_2^-$.
- Carbene Release: This ylide intermediate is unstable and rapidly eliminates triphenylphosphine oxide (Ph_3PO) to release the highly reactive difluorocarbene ($:\text{CF}_2$).[1][2]

[Click to download full resolution via product page](#)


Caption: Thermal decomposition pathway of PDFA.

This *in situ* generation of difluorocarbene under neutral conditions is a major advantage of PDFA, allowing for a wide range of transformations that are incompatible with harsher, base-promoted methods.

Key Synthetic Applications

Generation of a Difluorophosgene Surrogate

PDFA serves as a safe and practical source for a difluorophosgene (COF₂) surrogate. In the presence of an oxidant, such as 4-methylpyridine N-oxide, the difluorocarbene generated from PDFA is trapped to form difluorophosgene *in situ*.^{[9][10]} This highly reactive intermediate can then be used to synthesize valuable compounds like carbamoyl fluorides from secondary amines, avoiding the use of highly toxic COF₂ gas.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Workflow for carbamoyl fluoride synthesis.

Adapted from C. M. Le et al., J. Org. Chem., 2022.[10]

- Reaction Setup: To an oven-dried vial, add dibenzylamine (1.0 eq.), **(Triphenylphosphonio)difluoroacetate** (PDFA, 1.5 eq.), and 4-methylpyridine N-oxide (2.0 eq.).
- Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.2 M with respect to the amine.
- Heating: Seal the vial and place it in a preheated oil bath at $60^\circ C$. Stir for 1 hour.
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired carbamoyl fluoride.

Nucleophilic Difluoromethylation

While thermal decomposition leads to carbene chemistry, PDFA can also engage in nucleophilic difluoromethylation. The *in situ* generated phosphonium ylide ($\text{Ph}_3\text{P}^+\text{CF}_2^-$) can react with electrophiles such as aldehydes, imines, and Michael acceptors.^[12] This pathway provides a method for the direct introduction of a difluoromethyl group, which is particularly valuable for synthesizing difluorinated alcohols and amines.^[12]

Difluorocyclopropanation and Olefination

As a premier difluorocarbene source, PDFA is widely used for the difluorocyclopropanation of alkenes, a key transformation for building strained, fluorinated ring systems. It can also participate in Wittig-type reactions with aldehydes and ketones to produce gem-difluoroolefins.^[4]

Photocatalytic Radical Reactions

In the presence of a photocatalyst and visible light, PDFA can participate in radical reactions. The phosphonium salt can be reduced to generate difluoromethyl radicals ($\bullet\text{CF}_2\text{H}$), which can then be used in various transformations, including the difluoromethylation of alkenes and aromatic compounds.^{[13][14]}

Role in Drug Discovery and Development

The properties of PDFA make it an exceptionally valuable reagent for drug discovery programs.

- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry.^[1] Introducing a CF_2 group can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
- **Modulation of Physicochemical Properties:** Fluorine's high electronegativity can alter a molecule's pK_a , lipophilicity, and conformational preferences, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.^{[1][15]}
- **Bioisosterism:** The $-\text{CF}_2\text{H}$ group can act as a bioisostere of a hydroxyl ($-\text{OH}$) or thiol ($-\text{SH}$) group, maintaining or improving biological activity while enhancing drug-like properties.^[1]
- **Late-Stage Functionalization:** The mild, neutral conditions required for many PDFA reactions make it ideal for late-stage functionalization.^[16] This allows for the introduction of

difluoromethyl groups into complex, highly functionalized molecules at the end of a synthetic route, which is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.

Phosphorus-containing compounds themselves are an important class of therapeutic agents, often designed as prodrugs to improve bioavailability or as analogues of endogenous biomolecules.^{[17][18]} While PDFA is primarily used as a reagent, its phosphonium structure places it within this broader class of biologically relevant molecules.

Safety and Handling

While PDFA is considered bench-stable, appropriate laboratory safety precautions should always be followed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[19]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves, eye protection, and face protection.^[19]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.^[4]

Conclusion and Future Outlook

(Triphenylphosphonio)difluoroacetate (PDFA) has solidified its position as a powerful reagent for the synthesis of fluorinated molecules. Its stability, ease of handling, and versatile reactivity as both a difluorocarbene precursor and a nucleophilic ylide source offer significant advantages over traditional methods. For researchers in drug development, PDFA provides a

reliable and mild tool for accessing novel chemical matter with improved pharmacological properties.

Future research will likely focus on expanding the scope of PDFA's reactivity. The systematic investigation of its coordination chemistry with transition metals could unlock new catalytic transformations.^[1] Furthermore, the development of enantioselective reactions using difluorocarbene generated from PDFA remains a compelling area of exploration, promising to further enhance the utility of this exceptional reagent in the synthesis of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Triphenylphosphonio)difluoroacetate | 1449521-05-4 | Benchchem [benchchem.com]
- 2. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 1449521-05-4 CAS Manufactory [m.chemicalbook.com]
- 6. (Triphenylphosphonio)difluoroacetate | C20H15F2O2P | CID 71812679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Triphenylphosphonio)difluoroacetate 95% | CAS: 1449521-05-4 | AChemBlock [achemblock.com]
- 8. Buy (Triphenylphosphonio)difluoroacetate | 1449521-05-4 [smolecule.com]
- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 10. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]
- 11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]
- 15. jelsciences.com [jelsciences.com]
- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 17. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1449521-05-4 Cas No. | (Triphenylphosphonio)difluoroacetate | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [(Triphenylphosphonio)difluoroacetate CAS number 1449521-05-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2812620#triphenylphosphonio-difluoroacetate-cas-number-1449521-05-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com